molecular formula C7H3ClN4 B582399 4-Chloropyrrolo[2,1-f][1,2,4]triazine-5-carbonitrile CAS No. 1263286-52-7

4-Chloropyrrolo[2,1-f][1,2,4]triazine-5-carbonitrile

Número de catálogo: B582399
Número CAS: 1263286-52-7
Peso molecular: 178.579
Clave InChI: ZCOFQVBGPXFRSE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-Chloropyrrolo[2,1-f][1,2,4]triazine-5-carbonitrile (CAS: 1263286-52-7) is a heterocyclic compound featuring a fused pyrrolo-triazine core with a chlorine atom at position 4 and a cyano group at position 3. Its molecular formula is C₇H₃ClN₄, with a molar mass of 178.58 g/mol. This compound is commercially available with ≥97% purity and is utilized as a pharmaceutical intermediate, particularly in synthesizing kinase inhibitors and cystic fibrosis transmembrane conductance regulator (CFTR) potentiators .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloropyrrolo[2,1-f][1,2,4]triazine-5-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloropyrrole with cyanogen bromide in the presence of a base, followed by cyclization with hydrazine hydrate . The reaction conditions often require an inert atmosphere and temperatures ranging from 0°C to 100°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Análisis De Reacciones Químicas

Types of Reactions

4-Chloropyrrolo[2,1-f][1,2,4]triazine-5-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides under specific conditions.

    Reduction Reactions: Reduction of the nitrile group can yield primary amines.

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of substituted derivatives with various functional groups.

    Oxidation Reactions: Formation of oxides and hydroxylated derivatives.

    Reduction Reactions: Formation of primary amines.

Aplicaciones Científicas De Investigación

4-Chloropyrrolo[2,1-f][1,2,4]triazine-5-carbonitrile has several scientific research applications, including:

Mecanismo De Acción

The mechanism of action of 4-Chloropyrrolo[2,1-f][1,2,4]triazine-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain kinases involved in cancer cell proliferation, thereby exerting anti-cancer activity .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituent Variations and Their Effects

The biological and chemical properties of pyrrolo-triazine derivatives are highly dependent on substituent type and position. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Pyrrolo-Triazine Derivatives

Compound Name Substituents Molecular Formula CAS Number Key Properties/Applications Reference
4-Chloropyrrolo[...]-5-carbonitrile Cl (position 4), CN (position 5) C₇H₃ClN₄ 1263286-52-7 CFTR modulation, kinase inhibition
4-Chloro-5-fluoro-pyrrolo[...]triazine Cl (position 4), F (position 5) C₆H₃ClFN₃ 2306272-83-1 Enhanced metabolic stability
2-(Methylthio)-4-phenyl-...-carbonitrile MeS (position 2), Ph (position 4) C₁₃H₁₀N₄S N/A Diastereoselective synthesis (37% yield)
4-Amino-7-(tetrahydrofuran)-...-carbonitrile NH₂ (position 4), sugar moiety C₁₃H₁₄N₆O₃ N/A Antiviral precursor
5-Chloropyrrolo[...]triazin-4(1H)-one Cl (position 5), ketone (position 4) C₆H₃ClN₄O 888720-60-3 Unknown biological activity

Key Observations:

Electron-Withdrawing Groups (Cl, CN, F): The chlorine and cyano groups in the target compound enhance electrophilicity, making it reactive in cross-coupling reactions. The fluoro analog (C₆H₃ClFN₃) exhibits improved metabolic stability due to fluorine’s electronegativity and small atomic radius . Cyano groups are critical for binding in kinase inhibitors, as seen in patent WO2015181052 A1, where a similar derivative acts as a CFTR potentiator .

Bulkier Substituents (MeS, Ph):

  • The methylthio and phenyl groups in 2-(Methylthio)-4-phenyl-...-carbonitrile increase steric hindrance, reducing solubility but improving diastereoselectivity during synthesis (37% major isomer yield) .

Amino vs. Chlorine Substitution: Replacing chlorine with an amino group (as in 4-amino-7-(tetrahydrofuran)-...-carbonitrile) shifts reactivity toward nucleophilic substitution, enabling antiviral applications .

Actividad Biológica

4-Chloropyrrolo[2,1-f][1,2,4]triazine-5-carbonitrile is a compound within the pyrrolo[2,1-f][1,2,4]triazine family, notable for its potential biological activities, particularly as a kinase inhibitor in cancer therapy. This article reviews its biological activity based on various studies and findings.

Chemical Structure and Properties

  • Molecular Formula : C7_7H3_3ClN4_4
  • Molecular Weight : 178.58 g/mol
  • CAS Number : 1263286-52-7

The compound features a fused heterocyclic structure that enhances its reactivity and biological activity due to the presence of chlorine and carbonitrile functional groups.

Kinase Inhibition

Research indicates that compounds in the pyrrolo[2,1-f][1,2,4]triazine class exhibit significant inhibition of various kinases involved in cancer signaling pathways. Notably:

  • VEGFR-2 Inhibition : A study by Hunt et al. demonstrated that certain derivatives of pyrrolo[2,1-f][1,2,4]triazine showed potent inhibition against VEGFR-2 with IC50_{50} values as low as 0.023 µM .
  • EGFR Inhibition : The same research indicated that some compounds selectively inhibited EGFR with IC50_{50} values around 0.100 µM .

Case Studies

Several case studies highlight the efficacy of 4-Chloropyrrolo[2,1-f][1,2,4]triazine derivatives:

  • VEGFR-2 and FGFR-1 Inhibition :
    • Compounds synthesized with modifications to the pyrrolo[2,1-f][1,2,4]triazine nucleus showed varying degrees of inhibition against VEGFR-2 and FGFR-1.
    • For example, derivative compounds displayed IC50_{50} values ranging from 0.061 µM to 0.100 µM against these kinases .
  • Cellular Assays :
    • In vitro studies on human umbilical vein endothelial cells (HUVECs) demonstrated that certain derivatives significantly inhibited VEGF-dependent proliferation .
    • Additionally, compounds were tested on DiFi cell lines (sensitive to EGFR inhibitors), showing promising results in reducing cellular proliferation.

Structure-Activity Relationship (SAR)

The structural modifications of the pyrrolo[2,1-f][1,2,4]triazine nucleus significantly influence its biological activity:

CompoundModificationTarget KinaseIC50_{50} (µM)
Compound 1NoneEGFR0.100
Compound 2Methyl group on pyrrole ringEGFR/HER20.061
Compound 3Morpholine side chainEGFR/HER20.055
Compound 8ATP competitive inhibitorVEGFR-2<0.023

These findings suggest that specific substitutions can enhance selectivity and potency against targeted kinases.

Pharmacokinetics and Metabolic Stability

In vivo studies have shown that certain derivatives maintain good pharmacokinetic profiles and metabolic stability. For instance, compound 8 demonstrated favorable characteristics in a human lung carcinoma xenograft model, indicating its potential for further development as an anticancer agent .

Q & A

Q. What are the optimal synthetic routes for 4-Chloropyrrolo[2,1-f][1,2,4]triazine-5-carbonitrile, and how can reaction conditions be fine-tuned to improve yields?

Methodological Answer:
Synthesis typically involves cyclization of pyrrole precursors with triazine-forming reagents. Key steps include halogenation (e.g., chlorination at C4) and nitrile group introduction. Optimize conditions by:

  • Using SNAr (nucleophilic aromatic substitution) for chlorine substitution under anhydrous conditions with catalysts like Pd(PPh₃)₄ .
  • Employing microwave-assisted synthesis to reduce reaction time and improve regioselectivity .
  • Monitoring purity via HPLC (C18 column, acetonitrile/water gradient) and confirming intermediates with ¹H/¹³C NMR (e.g., δ ~7.5 ppm for pyrrole protons) .

Q. How does the electronic nature of substituents on the pyrrolotriazine core influence biological activity, and how can conflicting SAR data be resolved?

Advanced Analysis:
Substituents modulate electron density, affecting binding to targets like kinases. For example:

  • Electron-withdrawing groups (e.g., Cl at C4) enhance electrophilicity, improving interactions with catalytic lysines in kinases .
  • Cyanide at C5 stabilizes π-π stacking in hydrophobic pockets.
    Contradiction Resolution:
  • Compare assay conditions: Discrepancies in IC₅₀ values may arise from varying ATP concentrations in kinase assays. Normalize data to [ATP] = 1 mM .
  • Use docking simulations (e.g., AutoDock Vina) to rationalize divergent SAR trends across cell lines .

Q. What analytical techniques are critical for characterizing degradation products of this compound under physiological conditions?

Methodological Answer:

  • LC-MS/MS : Use electrospray ionization (ESI+) to detect hydrolyzed products (e.g., carboxylic acid derivatives at C5) in simulated gastric fluid (pH 2.0) .
  • Solid-state NMR : Monitor stability of the crystalline form under accelerated aging (40°C/75% RH), focusing on Cl–N bond cleavage .
  • XRD : Compare diffraction patterns pre-/post-degradation to identify structural rearrangements .

Q. How can researchers design robust in vitro assays to evaluate the compound’s kinase inhibition selectivity?

Advanced Methodology:

  • Kinase Panel Screening : Use KinomeScan or Eurofins DiscoverX panels to profile selectivity across 468 kinases. Prioritize kinases with <30% residual activity at 1 µM .
  • Cellular Target Engagement : Apply CETSA (Cellular Thermal Shift Assay) to confirm target binding in live cells (e.g., HeLa lysates) by monitoring protein thermal stability shifts .
  • Counteract false positives with ADP-Glo™ assays to exclude ATP-competitive artifacts .

Q. What strategies mitigate solubility challenges during in vivo pharmacokinetic studies of this compound?

Methodological Answer:

  • Formulation Optimization : Use nanoprecipitation with stabilizers (e.g., poloxamer 407) to achieve >1 mg/mL solubility in PBS .
  • Prodrug Design : Introduce hydrolyzable esters (e.g., ethyl carbonate) at C5, which cleave in serum to regenerate the active nitrile .
  • Monitor plasma stability via LC-MS with a C18 column (methanol/0.1% formic acid) to track prodrug conversion .

Q. How can conflicting cytotoxicity data between 2D vs. 3D cell models be systematically addressed?

Advanced Analysis:

  • 3D Spheroid Assays : Use HCT116 colon cancer spheroids to mimic tumor microenvironments. Compare IC₅₀ values with 2D monolayers; discrepancies often arise from diffusion barriers in 3D .
  • Hypoxia Markers : Quantify HIF-1α levels (via Western blot) in 3D models to assess compound penetration efficiency .
  • Validate with metabolomics (GC-MS) to track ATP depletion trends across models .

Q. What computational methods predict metabolic liabilities of this compound?

Methodological Answer:

  • CYP450 Metabolism Prediction : Use StarDrop’s P450 Module to identify vulnerable sites (e.g., CYP3A4-mediated oxidation at C7) .
  • Metabolite ID : Apply MetaSite software to simulate Phase I/II metabolites, prioritizing glutathione adducts at the triazine ring .
  • Validate predictions with human liver microsome assays (NADPH regeneration system) and UPLC-QTOF analysis .

Q. How can crystallographic data resolve ambiguities in the compound’s tautomeric forms?

Advanced Methodology:

  • Single-Crystal X-ray Diffraction : Resolve tautomerism (e.g., 1H vs. 3H-pyrrole forms) using synchrotron radiation (λ = 0.71073 Å). Refine data with SHELX to assign H positions .
  • ¹⁵N NMR : Compare chemical shifts in DMSO-d₆ vs. CDCl₃ to detect solvent-dependent tautomeric equilibria .
  • DFT Calculations : Optimize tautomer geometries at the B3LYP/6-311+G(d,p) level to match experimental data .

Q. What in silico tools are recommended for prioritizing derivatives with improved blood-brain barrier (BBB) penetration?

Methodological Answer:

  • BBB Score Prediction : Use SwissADME to compute topological polar surface area (TPSA < 60 Ų) and logP (2-5) .
  • PAMPA-BBB Assay : Validate predictions experimentally; compounds with Pe > 4.0 × 10⁻⁶ cm/s are considered BBB-permeable .
  • MD Simulations : Apply GROMACS to model compound interactions with lipid bilayers, focusing on diffusion coefficients .

Q. How should researchers address batch-to-batch variability in biological activity during scale-up?

Advanced Quality Control:

  • HPLC-PDA Purity : Enforce ≥99% purity (220 nm detection) and track impurities (e.g., dechlorinated byproducts) .
  • Polymorph Screening : Use DSC/TGA to ensure consistent crystallinity (melting point ±2°C) .
  • Bioassay Standardization : Include internal controls (e.g., staurosporine for kinase inhibition) to normalize inter-batch variability .

Propiedades

IUPAC Name

4-chloropyrrolo[2,1-f][1,2,4]triazine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClN4/c8-7-6-5(3-9)1-2-12(6)11-4-10-7/h1-2,4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCOFQVBGPXFRSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C1C#N)C(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90677503
Record name 4-Chloropyrrolo[2,1-f][1,2,4]triazine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90677503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1263286-52-7
Record name 4-Chloropyrrolo[2,1-f][1,2,4]triazine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90677503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.